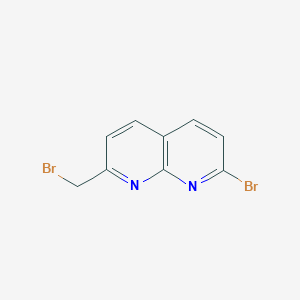

2-Bromo-7-(bromomethyl)-1,8-naphthyridine

Description

2-Bromo-7-(bromomethyl)-1,8-naphthyridine is a halogenated derivative of the 1,8-naphthyridine scaffold, a bicyclic aromatic heterocycle with two nitrogen atoms at positions 1 and 6. The bromine atoms act as leaving groups, making this compound a versatile intermediate for cross-coupling reactions, nucleophilic substitutions, and coordination chemistry .

1,8-Naphthyridine derivatives are widely studied for their biological activities, including antibacterial, antitumor, and anti-inflammatory properties .

Structure

2D Structure

Properties

IUPAC Name |

2-bromo-7-(bromomethyl)-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2N2/c10-5-7-3-1-6-2-4-8(11)13-9(6)12-7/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDKHAEXJNZDVMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=CC(=N2)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-(bromomethyl)-1,8-naphthyridine typically involves the bromination of 1,8-naphthyridine derivatives. One common method is the bromination of 7-methyl-1,8-naphthyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification methods such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-(bromomethyl)-1,8-naphthyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.

Major Products Formed

The major products formed from these reactions include substituted naphthyridines, carboxylic acids, aldehydes, and hydrogenated derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

2-Bromo-7-(bromomethyl)-1,8-naphthyridine serves as a versatile intermediate in the synthesis of more complex organic molecules. Its bromine substituents facilitate various reactions, allowing for further functionalization. Common synthetic routes include:

- Bromination of 7-methyl-1,8-naphthyridine using bromine or N-bromosuccinimide (NBS) .

Medicinal Chemistry

This compound is being explored for its potential as a building block in drug development. Its structure allows for modifications that can enhance biological activity against various diseases. Notably:

- Anticancer Activity : Preliminary studies indicate that derivatives of naphthyridine exhibit cytotoxic effects against cancer cell lines. For instance, compounds similar to this compound showed IC50 values ranging from 3.2 µg/mL to higher concentrations depending on the specific derivative tested .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | A431 | TBD |

| Similar Derivative | A549 | 3.2 |

| Similar Derivative | HCT-15 | TBD |

Materials Science

In materials science, this compound's unique structure allows it to be used in the development of advanced materials such as organic light-emitting diodes (OLEDs) and sensors. The presence of multiple bromine atoms enhances its reactivity, making it suitable for creating functional materials with specific properties .

Biological Studies

The compound is utilized in biochemical assays to investigate interactions with biological molecules. Its mechanism of action involves:

- Interaction through halogen bonding and π-π stacking with proteins or nucleic acids, potentially modulating enzyme or receptor activity .

Anticancer Properties

A study focused on naphthyridine derivatives demonstrated significant cytotoxicity against various cancer cell lines. The results highlighted the potential of these compounds in anticancer drug development:

- A431 (cervical cancer): TBD

- A549 (lung cancer): IC50 = 3.2 µg/mL

- HCT-15 (colon cancer): TBD

These findings suggest that further exploration of this compound could lead to promising anticancer agents .

Mechanism of Action

The mechanism of action of 2-Bromo-7-(bromomethyl)-1,8-naphthyridine involves its interaction with molecular targets through the bromine atoms and the naphthyridine core. The bromine atoms can participate in halogen bonding, while the naphthyridine core can engage in π-π stacking interactions with aromatic residues in proteins or nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Halogenation Patterns: Bromine substituents at C2 and C7 in the target compound enhance its electrophilicity compared to mono-halogenated analogs (e.g., 6-bromo-2-chloro-1,8-naphthyridine).

- Functional Groups: Acetylamino (AcNH) and carboxamide groups in analogs improve solubility and hydrogen-bonding capacity, critical for biological interactions .

Limitations and Challenges

- Toxicity Concerns: Brominated naphthyridines may exhibit higher cytotoxicity compared to non-halogenated analogs.

- Synthetic Complexity : Introducing multiple bromine groups requires precise control to avoid side reactions, as seen in the synthesis of 6-bromo-2-chloro-1,8-naphthyridine .

Biological Activity

2-Bromo-7-(bromomethyl)-1,8-naphthyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C9H6Br2N2

- CAS Number : 1787905-13-8

The compound features a naphthyridine core with bromine substituents, which may influence its biological activity through various mechanisms.

Anticancer Properties

- Mechanism of Action :

-

Case Studies :

- A study on various naphthyridine derivatives indicated that compounds similar to this compound exhibited significant cytotoxicity against several cancer cell lines, including cervical (A431), lung (A549), and colon (HCT-15) cells. The IC50 values for these compounds ranged from 3.2 µg/mL to higher concentrations depending on the specific derivative tested .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | A431 | TBD |

| Similar Derivative | A549 | 3.2 |

| Similar Derivative | HCT-15 | TBD |

Antimicrobial Activity

Research has indicated that naphthyridine derivatives possess antimicrobial properties against various bacterial strains. The presence of halogen substituents, such as bromine, enhances their reactivity and potential for antibacterial activity.

-

Mechanism :

- The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

- Case Studies :

Synthesis and Evaluation

The synthesis of this compound typically involves bromination reactions followed by nucleophilic substitutions. Various synthetic pathways have been explored to optimize yield and purity.

Comparative Analysis

Comparative studies have highlighted the unique biological profiles of naphthyridine derivatives compared to other heterocyclic compounds. For example:

| Compound Type | Activity Profile |

|---|---|

| Naphthyridines | Anticancer, Antimicrobial |

| Quinoline Derivatives | Antiviral, Antimalarial |

Q & A

Q. What synthetic methodologies are commonly employed to introduce bromine substituents into the 1,8-naphthyridine scaffold?

Bromination at specific positions on the 1,8-naphthyridine core can be achieved via microwave-assisted synthesis, Friedlander reactions using ionic liquid catalysts, or transition metal-catalyzed protocols. For example, microwave irradiation accelerates cyclocondensation reactions, improving yield and reducing reaction time . Copper-catalyzed retro-aldol/aldol mechanisms have also enabled efficient one-step synthesis of brominated derivatives with high yields (up to 91%) .

Q. Which in vitro assays are standard for evaluating the cytotoxic activity of 1,8-naphthyridine derivatives?

The MTT assay is widely used to measure cytotoxicity by assessing mitochondrial activity in cancer cell lines (e.g., MCF7, HepG2). IC50 values are calculated to quantify growth inhibition. For instance, derivatives with 4-bromophenyl or 4-tolyl substituents exhibited IC50 values as low as 1.47 μM in MCF7 cells, outperforming staurosporine (4.51 μM) .

Q. How is the purity and structural integrity of synthesized brominated naphthyridine derivatives validated?

Techniques include nuclear magnetic resonance (NMR) for confirming substitution patterns, liquid chromatography-mass spectrometry (LC-MS) for molecular weight verification, and X-ray crystallography for resolving 3D structures. Crystallographic data, such as dihedral angles between fused rings, provide insights into planarity and packing interactions .

Advanced Research Questions

Q. What experimental approaches determine the DNA intercalation potential of brominated 1,8-naphthyridine derivatives?

UV-vis titration and fluorescence quenching assays quantify binding affinity to double-stranded DNA (ds-DNA). Intercalation is inferred from hypochromic shifts or changes in melting temperature (Tm). Molecular docking studies further predict binding modes, such as π-π stacking with base pairs, as seen in derivatives with planar heterocyclic substituents .

Q. How do bromine substituents influence anticancer activity compared to other halogenated analogs?

Bromine’s electron-withdrawing effects enhance DNA binding affinity and stabilize intercalation. For example, 4-bromophenyl derivatives showed 3-fold greater cytotoxicity (IC50 = 1.47 μM) than non-brominated analogs in MCF7 cells. Comparative SAR studies suggest bromine improves metabolic stability and target engagement .

Q. What strategies resolve contradictions in cytotoxicity data across different cell lines?

Discrepancies may arise from cell-specific uptake mechanisms or variable expression of molecular targets (e.g., topoisomerases). Standardized protocols for cell culture conditions, assay timing, and substituent pattern controls are critical. Cross-validation using orthogonal assays (e.g., apoptosis markers) can clarify mechanisms .

Q. Which computational tools optimize the pharmacokinetic properties of brominated 1,8-naphthyridine derivatives?

Quantitative structure-activity relationship (QSAR) models and in silico ADMET (absorption, distribution, metabolism, excretion, toxicity) studies predict solubility, bioavailability, and toxicity. Density functional theory (DFT) calculations guide structural modifications to enhance polar surface area or reduce logP values .

Q. How do substituents at the C3 position modulate antitumor activity in 1,8-naphthyridine derivatives?

Pyridine or pyrazoline moieties at C3 enhance steric complementarity with DNA grooves. For instance, 3-tolylpyrazoline derivatives achieved IC50 = 1.68 μM in MCF7 cells, attributed to increased van der Waals interactions. Substituent bulkiness and electronic effects must be balanced to avoid steric hindrance .

Methodological Notes

- Data Interpretation : Always cross-reference cytotoxicity data with mechanistic studies (e.g., flow cytometry for apoptosis) to distinguish cytostatic vs. cytotoxic effects.

- Synthetic Optimization : Screen multiple catalysts (e.g., ionic liquids vs. transition metals) to improve reaction yields and regioselectivity .

- Target Validation : Combine molecular docking with biophysical assays (e.g., surface plasmon resonance) to confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.